molecular formula C7H17ClN2 B176893 2-(Piperidin-1-YL)ethanamine dihydrochloride CAS No. 100911-49-7

2-(Piperidin-1-YL)ethanamine dihydrochloride

Cat. No.: B176893
CAS No.: 100911-49-7
M. Wt: 164.67 g/mol
InChI Key: APXACTBZFIKVCP-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)ethanamine dihydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic catalysts such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include substituted piperidines, amides, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Piperidin-1-yl)ethanamine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Used in the study of neurotransmitter systems and receptor binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)ethanamine dihydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-3-yl)ethanamine dihydrochloride
  • 2-(4-Ethylpiperidin-1-yl)ethanamine
  • N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride

Uniqueness

2-(Piperidin-1-yl)ethanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.

Properties

CAS No.

100911-49-7

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

2-piperidin-1-ylethanamine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-8H2;1H

InChI Key

APXACTBZFIKVCP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCN.Cl.Cl

Canonical SMILES

C1CCN(CC1)CCN.Cl

100911-49-7

Origin of Product

United States

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